m-PEG23-alcohol
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Overview
Description
m-PEG23-alcohol: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile compound used in various scientific research applications due to its ability to increase solubility in aqueous media and facilitate the selective degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically requires a catalyst such as potassium hydroxide and is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and structure .
Industrial Production Methods: In industrial settings, the production of m-PEG23-alcohol follows similar synthetic routes but on a larger scale. The process involves continuous polymerization reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-PEG23-alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or tosyl chloride are employed for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further utilized in the synthesis of PROTACs and other applications .
Scientific Research Applications
Chemistry: m-PEG23-alcohol is widely used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability in aqueous solutions .
Medicine: The compound is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents .
Industry: In industrial applications, this compound is used in the formulation of various products, including cosmetics and personal care items, due to its solubilizing properties .
Mechanism of Action
m-PEG23-alcohol functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
- m-PEG24-alcohol
- m-PEG22-alcohol
- m-PEG25-alcohol
Uniqueness: m-PEG23-alcohol is unique due to its specific molecular weight and structure, which provide optimal solubility and stability for various applications. Its ability to serve as an effective linker in PROTACs distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H96O24/c1-49-4-5-51-8-9-53-12-13-55-16-17-57-20-21-59-24-25-61-28-29-63-32-33-65-36-37-67-40-41-69-44-45-71-47-46-70-43-42-68-39-38-66-35-34-64-31-30-62-27-26-60-23-22-58-19-18-56-15-14-54-11-10-52-7-6-50-3-2-48/h48H,2-47H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQHKBDOFOXEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H96O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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